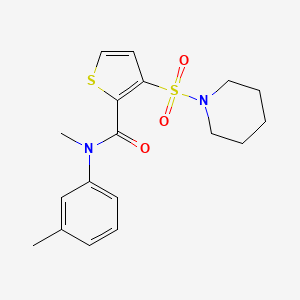![molecular formula C16H17N3O B7561871 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile, also known as BMS-986205, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer.
Wirkmechanismus
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overactivity has been linked to the development of cancer. By inhibiting BRD4, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the effectiveness of other cancer treatments. In addition, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile is that it has been extensively studied for its potential as a cancer treatment, and there is a significant body of research on its efficacy and safety. However, one limitation is that the synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile is a complex process that requires expertise in organic chemistry, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile. One area of research is the identification of biomarkers that can predict response to 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile treatment. Another area of research is the development of combination therapies that can enhance the effectiveness of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile. In addition, there is ongoing research to identify other potential applications of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile, such as in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile involves several steps. The first step is the preparation of 3-tert-butyl-6-hydroxypyridazine-1-carbaldehyde, which is then reacted with 2-chloromethylbenzonitrile to form the intermediate compound. This intermediate is then treated with a reducing agent to form the final product, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile. The synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and prostate cancer. In addition, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2,3)14-8-9-15(20)19(18-14)11-13-7-5-4-6-12(13)10-17/h4-9H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSRTXJJZNXFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)

![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)
![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)

![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7561861.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)